Product packaging for Dichromic acid, potassium sodium salt(Cat. No.:CAS No. 94232-45-8)

Dichromic acid, potassium sodium salt

Cat. No.: B12644182
CAS No.: 94232-45-8
M. Wt: 278.08 g/mol
InChI Key: OKFNTBNTVNBBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Advanced Inorganic Chemistry of Hexavalent Chromium Compounds

Hexavalent chromium (Cr(VI)) compounds are characterized by the presence of chromium in its +6 oxidation state. epfl.chwikipedia.org This high oxidation state imparts strong oxidizing properties to these compounds, making them crucial reagents in various chemical transformations. wikipedia.orgtaylorandfrancis.com The most prominent examples of hexavalent chromium compounds are the chromates (CrO₄²⁻) and dichromates (Cr₂O₇²⁻). wikipedia.orgbionity.com

In aqueous solutions, chromate (B82759) and dichromate ions exist in a pH-dependent equilibrium. wikipedia.orgyoutube.comrsc.org In alkaline conditions, the yellow chromate ion is the predominant species. As the solution becomes more acidic, the equilibrium shifts, favoring the formation of the orange dichromate ion. rsc.orgyoutube.com This equilibrium is a classic illustration of Le Chatelier's principle. youtube.comfranklychemistry.co.uk

The general reaction for the interconversion is: 2 CrO₄²⁻ (yellow) + 2 H⁺ ⇌ Cr₂O₇²⁻ (orange) + H₂O rsc.org

The study of mixed cation dichromates, such as KNaCr₂O₇, offers insights into how the properties of the dichromate anion are influenced by the nature of the counter-ions. The ionic radii and electronegativity of potassium and sodium are different, which can lead to subtle but significant changes in the crystal structure, solubility, and reactivity of the resulting salt compared to its single-cation counterparts.

Significance of Alkali Metal Dichromates in Contemporary Chemical Research

Alkali metal dichromates, particularly sodium and potassium dichromate, have long been staples in both industrial and laboratory settings. wikipedia.orgwikipedia.org Sodium dichromate is produced on a large scale and serves as the primary precursor for the majority of other chromium compounds and materials. wikipedia.org Its high solubility in water is a key advantage in many applications. wikipedia.org

Potassium dichromate, while less soluble than its sodium counterpart, is often preferred in analytical chemistry due to its non-deliquescent nature, meaning it does not readily absorb moisture from the air to become liquid. wikipedia.orgbyjus.com This property makes it an excellent primary standard for titrations. byjus.com

The applications of alkali metal dichromates are diverse and include:

Oxidizing agents in organic synthesis: They are used to oxidize primary alcohols to aldehydes and carboxylic acids, and secondary alcohols to ketones. wikipedia.org

Leather tanning: In this process, the hexavalent chromium is reduced to chromium(III), which then cross-links the collagen fibers in the leather. wikipedia.orgspectrumchemical.com

Pigment production: Chromate and dichromate salts of heavy metals have been used as pigments, although their use has been curtailed due to environmental regulations. wikipedia.org

Corrosion inhibitors: They are used in metal finishing and to protect metals from corrosion. wikipedia.org

Research into mixed alkali metal dichromates like KNaCr₂O₇ is driven by the desire to fine-tune the physical and chemical properties of these materials for specific applications. By combining different alkali metals, it may be possible to create new materials with tailored solubilities, thermal stabilities, and reactivities. A study on the binary system of potassium dichromate and sodium dichromate was published as early as 1936, indicating a long-standing interest in the interactions between these salts. acs.org

Below is a table summarizing some of the key properties of the parent compounds, sodium dichromate and potassium dichromate, which provide a basis for understanding the expected properties of the mixed salt.

PropertySodium Dichromate (Na₂Cr₂O₇)Potassium Dichromate (K₂Cr₂O₇)
Molar Mass 261.97 g/mol (anhydrous)294.185 g/mol
Appearance Bright orange crystalline solidRed-orange crystalline solid
Solubility in water 73 g/100 mL at 25 °C13 g/100 mL at 20 °C
Melting Point 356.7 °C398 °C
Boiling Point 400 °C (decomposes)500 °C (decomposes)
Hygroscopy DeliquescentNon-deliquescent

Data sourced from multiple references. wikipedia.orgwikipedia.orgbyjus.com

The properties of dichromic acid, potassium sodium salt (KNaCr₂O₇) are expected to be intermediate between those of sodium and potassium dichromate. For instance, its solubility is likely to be between the high solubility of the sodium salt and the more moderate solubility of the potassium salt.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cr2KNaO7 B12644182 Dichromic acid, potassium sodium salt CAS No. 94232-45-8

Properties

CAS No.

94232-45-8

Molecular Formula

Cr2KNaO7

Molecular Weight

278.08 g/mol

IUPAC Name

potassium;sodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium

InChI

InChI=1S/2Cr.K.Na.7O/q;;2*+1;;;;;;2*-1

InChI Key

OKFNTBNTVNBBEH-UHFFFAOYSA-N

Canonical SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[K+]

Origin of Product

United States

Synthetic Methodologies and Crystallization Science of Alkali Metal Dichromates

Established Synthetic Pathways for Dichromate Salts

The industrial production of dichromate salts is a well-established process that begins with the raw mineral form and proceeds through several chemical conversion stages.

The primary raw material for producing dichromates is chromite ore, a mixed metal oxide with the general formula FeCr₂O₄. wikipedia.org The conversion process involves several key steps, beginning with the formation of a soluble chromate (B82759) salt, which is then converted to the dichromate. byjus.comunacademy.com

The process typically begins by concentrating the chromite ore through gravity separation. shaalaa.com The concentrated ore is then roasted in a reverberatory furnace with sodium carbonate (soda ash) and lime in the presence of excess air. byjus.comshaalaa.com This high-temperature oxidation converts the insoluble chromium(III) in the ore to soluble hexavalent chromium in the form of sodium chromate. wikipedia.org The iron component of the ore is oxidized to insoluble iron(III) oxide. wikipedia.org

The roasted mass is subsequently treated with water to leach out the soluble sodium chromate, separating it from the insoluble iron oxide and other gangue materials. wikipedia.orgshaalaa.com The resulting yellow solution of sodium chromate is then ready for conversion. quizlet.com

Table 1: Key Reactions in the Conversion of Chromite Ore

Step Reaction Description
1. Roasting 4FeCr₂O₄ + 8Na₂CO₃ + 7O₂ → 8Na₂CrO₄ + 2Fe₂O₃ + 8CO₂ Chromite ore is oxidized to form soluble sodium chromate and insoluble iron(III) oxide. wikipedia.orgbyjus.comdoubtnut.com
2. Leaching Na₂CrO₄ (solid) + H₂O → Na₂CrO₄ (aqueous) The roasted mass is treated with water to dissolve the sodium chromate. shaalaa.com

The conversion of chromates to dichromates is a fundamental and reversible chemical process governed by the pH of the aqueous solution. echemi.combrainly.in In solution, the yellow chromate ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻) exist in a pH-dependent equilibrium. brainly.indoubtnut.com

To produce dichromates, the yellow sodium chromate solution obtained from leaching the roasted ore is acidified, typically with sulfuric acid. byjus.comquizlet.com The addition of acid (H⁺ ions) lowers the pH, shifting the equilibrium to favor the formation of the more stable dichromate ion in acidic conditions. echemi.comvaia.comquora.com

Equilibrium Reaction: 2CrO₄²⁻ (yellow) + 2H⁺ ⇌ Cr₂O₇²⁻ (orange) + H₂O doubtnut.comvaia.com

The resulting solution contains sodium dichromate. To obtain potassium dichromate, a concentrated solution of sodium dichromate is treated with potassium chloride. byjus.comdoubtnut.com Due to the lower solubility of potassium dichromate compared to sodium chloride in water, the potassium dichromate crystallizes out upon cooling and can be separated by filtration. unacademy.comshaalaa.com

For the synthesis of the mixed salt, potassium sodium dichromate, one would manipulate the solution concentrations of sodium dichromate and potassium chloride to facilitate the co-crystallization of both cations with the dichromate anion.

Alternative, smaller-scale preparations can start from other precursors. For instance, chromium(III) oxide can be fused with an alkali metal carbonate and an oxidizing agent like potassium nitrate (B79036) to yield a chromate, which is then acidified. youtube.comsciencemadness.org

Advanced Crystallization Techniques for Mixed Alkali Metal Dichromates and Single Crystal Growth

The production of high-purity dichromate crystals, especially large single crystals for scientific and technological applications, requires precise control over the crystallization process.

High-quality single crystals are typically grown from supersaturated solutions using methods that allow for slow and controlled crystal formation. mit.edu The general principles are applicable to mixed alkali metal dichromates.

Slow Evaporation: This is a straightforward method for growing crystals. A nearly saturated solution of the dichromate salt is prepared in a suitable solvent, typically distilled water. mit.edumit.edu The container is covered in a way that allows the solvent to evaporate slowly over days or weeks (e.g., with a perforated cover). mit.edu As the solvent evaporates, the solution becomes supersaturated, and crystals begin to nucleate and grow. mit.edu This method is effective but the rate can be influenced by ambient humidity and temperature. youtube.com

Slow Cooling: This technique leverages the temperature-dependent solubility of most salts, including potassium dichromate, which is significantly more soluble in hot water than in cold water. sciencenotes.org A saturated or nearly saturated solution is prepared at an elevated temperature. mit.edu This hot solution is then allowed to cool down to room temperature very slowly. mit.edu Placing the container in an insulated bath (like a Dewar filled with hot water) can achieve the necessary slow cooling rate. mit.edu Rapid cooling leads to the formation of many small crystals, whereas slow cooling promotes the growth of larger, more perfect single crystals. sciencenotes.org

To grow a large, single crystal, a small, well-formed "seed crystal" is often selected from an initial batch and suspended in a carefully prepared, slightly supersaturated solution. youtube.comsciencenotes.org The conditions are maintained so that deposition occurs only on the seed crystal, allowing it to grow in size over time. youtube.com

The quality, purity, and physical form of the final crystalline product are highly dependent on several key parameters during the crystallization process. mdpi.com

Temperature and Cooling/Evaporation Rate: As noted, the rate of temperature change is critical. Slow cooling and slow evaporation are paramount for growing large, high-quality crystals with fewer defects. mit.edusciencenotes.org Rapid changes promote fast nucleation, resulting in a mass of small, often intergrown, crystals. youtube.com

pH and Additives: The pH of the solution is inherently critical for dichromates, as it controls the chromate-dichromate equilibrium. Maintaining an acidic pH is necessary to ensure the dichromate ion is the dominant species. echemi.com The addition of a small amount of sulfuric acid to the crystallization solution of potassium dichromate has been noted to positively influence the crystal shape, leading to the formation of smooth single crystals. crystalls.info

Table 2: Influence of Crystallization Parameters on Dichromate Crystals

Parameter Effect on Crystal Size Effect on Crystal Purity/Quality
Cooling/Evaporation Rate Slow rates promote larger crystals. sciencenotes.org Slow rates lead to fewer defects and higher quality (more perfect) crystals. mit.edusciencenotes.org
Impurity Concentration Can inhibit growth, leading to smaller crystals. mdpi.com Can be incorporated into the lattice, reducing purity. May cause morphological changes (e.g., needles). mdpi.com
pH/Additives Can influence crystal habit (shape). Proper pH ensures the correct species (dichromate) crystallizes. Additives like H₂SO₄ can improve crystal smoothness. crystalls.info
Vibration/Agitation Disturbances can cause unwanted secondary nucleation, leading to many small crystals. mit.edu A stable, undisturbed environment is crucial for growing large, defect-free single crystals. researchgate.net

Structural Elucidation and Advanced Characterization of Dichromate Crystal Systems

Comprehensive X-ray Diffraction Studies of Alkali Metal Dichromate Crystal Structures

Single-crystal X-ray diffraction studies on alkali metal dichromates reveal the detailed geometry of the dichromate anion (Cr₂O₇²⁻). The anion consists of two tetrahedral CrO₄ units that share a common oxygen atom, often referred to as the bridging oxygen. testbook.combyjus.com Each chromium atom is in a +6 oxidation state and is coordinated to four oxygen atoms. byjus.compw.live

Table 1: Typical Geometric Parameters of the Dichromate Anion in K₂Cr₂O₇ (Triclinic Phase)
ParameterValue (Å or °)Description
Cr-O (terminal)~1.61 - 1.63 ÅBond length between chromium and a non-bridging oxygen atom.
Cr-O (bridging)~1.77 - 1.78 ÅBond length between chromium and the shared bridging oxygen atom.
Cr-O-Cr Angle~126°The angle formed by the two chromium atoms and the central bridging oxygen.
O-Cr-O Angles~106° - 112°The angles within each CrO₄ tetrahedron, showing slight deviation from a perfect tetrahedron (109.5°).

Polymorphism is the ability of a solid material to exist in more than one crystal structure. stackexchange.comacs.org Alkali metal dichromates are known to exhibit this phenomenon, with different phases being stable under different temperature and pressure conditions. rdd.edu.iq

Potassium dichromate (K₂Cr₂O₇) is well-studied and known to crystallize in several polymorphic forms. The most common ambient-temperature phase (designated as α-phase or Phase II) has a triclinic crystal system and belongs to the P̅1 space group. nih.govwikipedia.org Upon heating, it undergoes a reversible first-order phase transition to a monoclinic form (β-phase or Phase I) at approximately 241.6 °C (514.8 K). nih.govwikipedia.orgnist.gov This transition involves a significant rearrangement of the ions and a change in the crystal's symmetry. Sodium dichromate (Na₂Cr₂O₇) also exhibits polymorphism, with a transformation noted around its melting point.

Table 2: Polymorphism in Potassium Dichromate (K₂Cr₂O₇)
Phase DesignationCrystal SystemSpace GroupConditions
α-K₂Cr₂O₇ (Phase II)TriclinicP̅1Ambient Temperature (< 241.6 °C)
β-K₂Cr₂O₇ (Phase I)MonoclinicP2₁/nHigh Temperature (> 241.6 °C)
γ-K₂Cr₂O₇UnknownUnknownHigh Pressure (> 0.135 GPa)

The transition from the triclinic to the monoclinic phase in K₂Cr₂O₇ involves a relative rotation of the terminal oxygen atoms in the dichromate tetrahedra as a glide plane is gained. nih.gov

The application of high pressure can induce significant changes in the crystal structure of materials, leading to the formation of new, denser polymorphs. nist.govexcillum.com Studies on potassium dichromate using differential thermal analysis under argon pressure have revealed its behavior up to 0.4 GPa. rsc.org

Research shows that the temperature for the transition from the low-temperature triclinic polymorph (α-phase) to the high-temperature monoclinic polymorph increases linearly with pressure. rsc.org More significantly, these high-pressure studies led to the discovery of a new phase, designated as the γ-phase. rsc.org A triple point, where the low-temperature (α), high-temperature (β), and the new γ-phase coexist, was identified at approximately 0.135 GPa and 279 °C. rsc.org The transition from the γ-phase to the high-temperature phase was observed to continue to higher pressures and temperatures. rsc.org These pressure-induced phase transitions highlight the complex structural landscape of alkali metal dichromates.

Spectroscopic Probes of Dichromate Electronic and Vibrational States

Spectroscopy provides insight into the electronic and vibrational energy levels within a compound, complementing the structural data from XRD.

Dichromate salts are characteristically orange-red, a color that arises from strong absorption in the blue-green region of the visible spectrum. wikipedia.orgyoutube.com In the chromium(VI) center of the dichromate ion, the d-orbitals are formally empty (d⁰ configuration), meaning that d-d electronic transitions, which are common for many transition metal compounds, cannot occur. libretexts.org

The intense color is instead due to a phenomenon known as Ligand-to-Metal Charge Transfer (LMCT). quora.comwikipedia.org In an LMCT transition, an electron is excited from a molecular orbital that is primarily located on the oxygen ligands to an empty d-orbital of the chromium metal center. libretexts.orglibretexts.org These transitions are highly probable (spin- and Laporte-allowed), resulting in very intense absorption bands and strong coloration. wikipedia.orglibretexts.org

The UV-Visible spectrum of potassium dichromate dissolved in an acidic medium (which stabilizes the dichromate ion) is well-characterized and is used as a standard for calibrating spectrophotometers. nih.govstarna.commerckmillipore.com

Table 3: Characteristic UV-Visible Absorption Bands for Potassium Dichromate in 0.001 M Perchloric Acid
Wavelength (nm)TypeAssociated Species
~235MinimumHCrO₄⁻ / Cr₂O₇²⁻ Equilibrium
~257MaximumHCrO₄⁻ / Cr₂O₇²⁻ Equilibrium
~313MinimumHCrO₄⁻ / Cr₂O₇²⁻ Equilibrium
~350MaximumHCrO₄⁻ / Cr₂O₇²⁻ Equilibrium
~425-450Shoulder/PeakCr₂O₇²⁻ (Responsible for orange color)
Note: In aqueous acidic solution, an equilibrium exists between the hydrogen chromate (B82759) (HCrO₄⁻) and dichromate (Cr₂O₇²⁻) ions. Both species contribute to the spectrum. nih.gov

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the stretching and bending modes of chemical bonds within a molecule. These methods are highly sensitive to molecular structure and symmetry. For the dichromate ion, vibrational spectra provide distinct signatures corresponding to its key structural features. rdd.edu.iqualberta.ca

The primary vibrational modes observed are:

Cr=O Terminal Stretching: High-frequency symmetric and asymmetric stretching vibrations from the terminal CrO₃ groups. researchgate.net

Cr-O-Cr Bridge Vibrations: Symmetric and asymmetric stretching and bending modes associated with the central Cr-O-Cr bridge. ualberta.ca

Bending Modes: Various bending and deformation modes of the O-Cr-O linkages.

These vibrational frequencies are sensitive to the local environment, including the crystal structure and the nature of the counter-ion (e.g., potassium vs. sodium).

Table 4: Prominent Vibrational Frequencies (cm⁻¹) for Potassium Dichromate (K₂Cr₂O₇)
Raman (cm⁻¹)FTIR (cm⁻¹)Vibrational Assignment
~960~950-970Asymmetric CrO₃ stretching
~913-915~890-900Symmetric CrO₃ stretching
~885-Symmetric CrO₃ stretching
-~725-740Asymmetric Cr-O-Cr bridge stretching
~555-Symmetric Cr-O-Cr bridge stretching
~320-400~370-450O-Cr-O bending and deformation modes
~216-248-Cr-O-Cr bridge bending modes
Note: Frequencies are approximate and can vary based on sample state (solid vs. solution) and measurement conditions. nih.govualberta.caresearchgate.netresearchgate.net

X-ray Absorption Spectroscopy (XAS) for Local Structural and Electronic Environment Determination

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique utilized to probe the local geometric and electronic structure of a specific absorbing atom within a material. This method is particularly insightful for crystalline and amorphous systems, providing detailed information on coordination chemistry, oxidation state, and interatomic distances. In the context of dichromate crystal systems, specifically involving potassium and sodium salts of dichromic acid, XAS offers a unique window into the environment of the chromium atoms.

The XAS spectrum is typically divided into two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). The XANES region, which includes the pre-edge and the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. The EXAFS region, extending several hundred electron volts above the edge, provides information about the number, type, and distances of neighboring atoms.

For a compound such as dichromic acid, potassium sodium salt (KNaCr₂O₇), XAS analysis would focus on the Cr K-edge. The energy of this edge provides a direct measure of the chromium oxidation state. In dichromates, chromium exists in the +6 oxidation state. The XANES spectra of Cr(VI) compounds are characterized by a very strong, sharp pre-edge feature. researchgate.net This intense peak arises from the 1s to 3d electronic transition, which is formally dipole-forbidden but gains significant intensity in a tetrahedral or distorted tetrahedral coordination environment due to the mixing of p and d orbitals. The dichromate anion (Cr₂O₇²⁻) consists of two tetrahedrally coordinated chromium atoms sharing a bridging oxygen atom. This lack of a center of inversion in the tetrahedral geometry is what gives rise to the prominent pre-edge peak, a distinctive fingerprint for Cr(VI) in an oxo-anion. researchgate.net The intensity and energy position of this pre-edge feature can be used to quantify the amount of Cr(VI) in a mixed-valence system.

Analysis of the EXAFS region would yield precise information on the bond lengths within the dichromate anion. The Fourier transform of the EXAFS data would reveal shells of neighboring atoms around the central chromium atom. For the dichromate structure, the first and most intense peak would correspond to the surrounding oxygen atoms. This would further split into contributions from the terminal Cr=O bonds and the longer Cr-O bond involving the bridging oxygen. A detailed fitting of the EXAFS data could resolve these different bond distances, providing values with high precision. Further shells in the EXAFS spectrum would correspond to the Cr-Cr distance through the bridging oxygen and potentially the interactions with the potassium and sodium counter-ions.

Detailed Research Findings

Given the absence of direct experimental data for KNaCr₂O₇, the following tables present typical and expected values derived from XAS analysis of Cr(VI) in similar dichromate environments. These serve as an illustrative example of the kind of data that would be obtained from such an analysis.

Table 1: Expected Cr K-edge XANES Features for this compound

FeatureExpected Energy (eV)Interpretation
Pre-edge Peak~5993Intense feature indicative of tetrahedral Cr(VI) due to 1s → 3d transition.
Absorption Edge (E₀)~6008Position consistent with a +6 oxidation state for chromium.

Note: Absolute energy values can vary slightly between different synchrotron facilities and calibration standards.

Table 2: Hypothetical EXAFS Fitting Results for the First Coordination Shell of Cr in this compound

Scattering PathCoordination Number (N)Bond Distance (R, Å)Debye-Waller Factor (σ², Ų)
Cr-O (terminal)3~1.63~0.003
Cr-O (bridging)1~1.77~0.004

Note: These values are representative of typical dichromate structures and are provided for illustrative purposes. The Debye-Waller factor represents the mean square displacement of the atoms, indicating the degree of structural disorder.

The analysis of the XANES and EXAFS regions provides a comprehensive picture of the local atomic and electronic structure. For instance, the intensity-weighted average energy position of the absorption edge is consistent with an increasing metal oxidation state. rsc.org Furthermore, theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to simulate experimental spectra and identify the specific electronic transitions responsible for the observed features in the XANES region. westlake.edu.cn

Aqueous Solution Chemistry and Speciation Dynamics of Chromium Vi Oxyanions

pH-Dependent Equilibrium between Chromate (B82759) and Dichromate Ions in Solution

The interconversion between chromate and dichromate ions in an aqueous solution is a classic example of a pH-dependent chemical equilibrium. rsc.orgchemedx.orgyoutube.com The position of this equilibrium is readily observable by a distinct color change: solutions dominated by the chromate ion are yellow, while those with a predominance of the dichromate ion are orange. rsc.orgchemedx.orgnih.gov

The fundamental equilibrium reaction can be represented as:

2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l) wikipedia.orgdigipac.ca

In acidic conditions (low pH), the equilibrium shifts to the right, favoring the formation of the orange dichromate ion. rsc.orgchemedx.org Conversely, in alkaline conditions (high pH), the equilibrium shifts to the left, favoring the formation of the yellow chromate ion. rsc.orgchemedx.org This phenomenon is a direct application of Le Chatelier's principle, where the addition of H⁺ ions (acid) drives the formation of dichromate, and the removal of H⁺ ions (through the addition of a base) promotes the formation of chromate. chemedx.orgyoutube.com

The hydrogen chromate ion (HCrO₄⁻) also plays a significant role as an intermediate in this equilibrium. wikipedia.org It is a weak acid with a pKa of approximately 5.9 and is in equilibrium with both the chromate and dichromate ions. wikipedia.org At intermediate pH values, typically between 2 and 6, HCrO₄⁻ and dichromate ions are the predominant species. rsc.org Above a pH of 8, the chromate ion is the dominant species. rsc.org

Table 1: Predominant Chromium(VI) Species at Different pH Ranges

pH RangePredominant Cr(VI) SpeciesSolution Color
< 2Cr₂O₇²⁻Orange
2 - 6HCrO₄⁻, Cr₂O₇²⁻Orange-Yellow
> 8CrO₄²⁻Yellow

Advanced Speciation Modeling and Experimental Validation in Varied Aqueous Environments

To accurately predict and quantify the distribution of chromium(VI) species in diverse aqueous environments, advanced speciation modeling and robust experimental validation techniques are employed. These methods provide a more detailed understanding of the complex equilibria beyond simple pH dependence.

Speciation Modeling:

Factor Analysis: Q-mode factor analysis, applied to UV-Vis spectra of potassium dichromate solutions, has been used to estimate the composition of Cr(VI) equilibria. youtube.com This chemometric approach can identify the number of contributing species and their relative concentrations without prior knowledge of the pure components. youtube.com

Thermodynamic Modeling: Geochemical models are utilized to understand chromium speciation in natural waters. These models can predict the distribution of aqueous Cr(VI) species, such as CrO₄²⁻, and verify the accuracy of analytical speciation analysis by identifying the specific ion forms present under given environmental conditions.

Sorption Isotherm Models: The Langmuir sorption isotherm model has been successfully applied to describe the adsorption of chromate ions onto substrates in Surface-Enhanced Raman Spectroscopy (SERS) studies. rsc.org This modeling is crucial for the quantitative analysis of Cr(VI) using this technique. rsc.org

Experimental Validation:

A variety of analytical techniques are used to experimentally validate the speciation models and to directly measure the concentrations of different chromium(VI) species:

UV-Visible Spectrophotometry: This technique is widely used to study the chromate-dichromate equilibrium due to the distinct absorption spectra of the different species. youtube.com Direct UV-Vis spectrophotometry can quantify Cr(VI) concentrations based on the Beer-Lambert law, with the wavelength of maximum absorption being dependent on the pH and the dominant species (e.g., approximately 350 nm for HCrO₄⁻ and 373 nm for CrO₄²⁻).

Raman Spectroscopy: Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is a powerful tool for the in-situ identification and quantification of different Cr(VI) oxyanions. rsc.org SERS offers high sensitivity and molecular specificity, allowing for the differentiation of species like CrO₄²⁻ and HCrO₄⁻ based on their unique vibrational modes. rsc.org

Ion Chromatography (IC) Coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This hyphenated technique is a highly sensitive and selective method for the speciation analysis of chromium. researchgate.net IC separates the different chromium species (e.g., Cr(III) and Cr(VI)) based on their charge, and ICP-MS provides elemental detection with very low detection limits. researchgate.net This method is particularly useful for analyzing complex matrices like natural water samples.

Table 2: Comparison of Experimental Techniques for Cr(VI) Speciation Analysis

TechniquePrincipleAdvantages
UV-Visible Spectrophotometry Differential absorption of light by Cr(VI) species.Simple, cost-effective, good for monitoring equilibrium shifts.
Raman Spectroscopy (SERS) Inelastic scattering of light providing vibrational fingerprints of molecules.High specificity, suitable for in-situ measurements, high sensitivity with SERS. rsc.org
IC-ICP-MS Chromatographic separation of ions followed by elemental mass detection.Very high sensitivity and selectivity, excellent for trace analysis in complex samples. researchgate.net

Effects of Ionic Strength and Background Electrolytes on Chromium(VI) Speciation

The equilibrium between chromate and dichromate ions is not only dependent on pH and concentration but is also influenced by the ionic strength of the solution and the nature of the background electrolytes present. These factors affect the activity coefficients of the ions involved in the equilibrium, thereby shifting the position of the equilibrium.

Ionic Strength:

An increase in ionic strength generally leads to a decrease in the activity coefficients of the ions. According to the Debye-Hückel theory and its extensions, the effect of ionic strength on the equilibrium constant is a complex function of the charges and sizes of the ions involved. For the chromate-dichromate equilibrium, changes in ionic strength can alter the observed equilibrium constant and the relative proportions of the different Cr(VI) species at a given pH. For instance, one study determined the chromate-dichromate equilibrium constant to be K = 14.85 ± 0.04 at 25 °C and an ionic strength of 1.0 M, using NaClO₄ as the background electrolyte.

Background Electrolytes:

The type of background electrolyte can also have a specific effect on the speciation of Cr(VI). Different ions can interact with the chromate and dichromate ions to varying extents, leading to changes in their effective concentrations.

Research on the removal of Cr(VI) from aqueous solutions using biosorbents has provided insights into the effects of different background electrolytes. In one study, the presence of various cations and anions was investigated:

Cations: The presence of monovalent cations (Na⁺, K⁺) and divalent cations (Ca²⁺, Mg²⁺) at a concentration of 20 mM was found to have a slight decreasing effect on the removal of Cr(VI). nih.gov

Anions: Monovalent anions (Cl⁻, NO₃⁻) at 20 mM also slightly decreased Cr(VI) removal. nih.gov However, divalent anions such as sulfate (B86663) (SO₄²⁻), phosphate (B84403) (PO₄³⁻, note: this is trivalent but often studied with divalent anions), and carbonate (CO₃²⁻) had a more significant impact, considerably affecting the removal of Cr(VI). nih.gov This suggests that these divalent anions may compete more effectively with chromate ions for active sites or form complexes that alter their behavior in solution.

The addition of barium ions (Ba²⁺) to a solution containing chromate ions leads to the precipitation of barium chromate (BaCrO₄), a yellow solid. youtube.com This removal of chromate ions from the solution causes the equilibrium to shift to the left, favoring the formation of more chromate ions from any dichromate present, in accordance with Le Chatelier's principle. youtube.com

Table 3: Effect of Background Electrolytes on Chromium(VI) in Aqueous Solution

Electrolyte TypeIons StudiedObserved Effect on Cr(VI) Removal/SpeciationReference
Monovalent Cations Na⁺, K⁺Slight decrease in removal nih.gov
Divalent Cations Ca²⁺, Mg²⁺Slight decrease in removal nih.gov
Monovalent Anions Cl⁻, NO₃⁻Slight decrease in removal nih.gov
Divalent Anions SO₄²⁻, CO₃²⁻Significant decrease in removal nih.gov
Precipitating Cation Ba²⁺Precipitation of BaCrO₄, shifting equilibrium youtube.com

Redox Behavior and Kinetic Investigations of Dichromate Species

Mechanistic Pathways of Dichromate Reduction and Oxidation Reactions

The reactions involving dichromate are characterized by the reduction of chromium from the +6 oxidation state to the +3 state. wikipedia.org This process can be initiated by a wide array of organic and inorganic reducing agents, each potentially following a distinct mechanistic pathway.

The oxidation of organic compounds by dichromate has been a subject of extensive research, with a significant focus on elucidating the transient species that dictate the reaction's course. A common feature in the oxidation of alcohols and aldehydes is the formation of a chromate (B82759) ester intermediate. researchgate.netlibretexts.org This intermediate is formed by the reaction of the organic substrate with the active chromium(VI) species. libretexts.org

In the oxidation of alcohols, the initial step involves the formation of a chromate ester. researchgate.netlibretexts.org The subsequent decomposition of this ester, often the rate-determining step, leads to the formation of the corresponding carbonyl compound (an aldehyde from a primary alcohol or a ketone from a secondary alcohol). chemguide.co.ukresearchgate.net Studies involving the oxidation of benzyl (B1604629) alcohol and its derivatives have shown that electron-releasing substituents on the aromatic ring accelerate the reaction, while electron-withdrawing groups have a retarding effect. orientjchem.org This observation supports a mechanism where a positive charge develops in the transition state, consistent with the heterolytic cleavage of the C-H bond.

The oxidation of aldehydes can also proceed through the formation of a chromate ester of the aldehyde hydrate. researchgate.netvarsitytutors.com Kinetic evidence from the oxidation of aliphatic aldehydes suggests a mechanism involving the rate-determining decomposition of an aldehyde-dichromate complex, possibly via a cyclic transition state, leading to a carbocationic species through hydride ion transfer. core.ac.uk The absence of polymerization of acrylonitrile (B1666552) when added to the reaction mixture indicates that these reactions typically proceed via ionic pathways rather than free-radical mechanisms. orientjchem.orgcore.ac.ukjocpr.com

Intermediate chromium species, such as Cr(V) and Cr(IV), have been proposed and in some cases detected during the reduction of Cr(VI). researchgate.net In the oxidation of certain substrates like D-glucitol and D-mannitol, the reaction is believed to proceed through a Cr(VI) → Cr(V) → Cr(III) pathway, with the initial reduction of Cr(VI) to Cr(V) being the slow, rate-determining step. researchgate.net

Table 1: Proposed Intermediates in the Oxidation of Organic Substrates by Dichromate

Organic Substrate Proposed Intermediate(s) Key Mechanistic Feature
Primary Alcohols Chromate ester Formation and decomposition of the ester chemguide.co.ukresearchgate.netlibretexts.org
Secondary Alcohols Chromate ester Formation and decomposition of the ester chemguide.co.ukresearchgate.net
Aldehydes Chromate ester of aldehyde hydrate, Aldehyde-dichromate complex Hydride ion transfer researchgate.netvarsitytutors.comcore.ac.uk
Benzyl Alcohols Chromate ester Development of positive charge in transition state orientjchem.org
D-Glucitol/D-Mannitol Cr(VI) oxy ester, Cr(V) species Stepwise reduction of chromium researchgate.net

Dichromate can also be effectively reduced by various inorganic reducing agents. The stoichiometry of these reactions is crucial for understanding the electron transfer processes involved. For instance, the reduction of dichromate(VI) ions with zinc metal in an acidic medium proceeds first to chromium(III) ions and can be further reduced to chromium(II) ions. libretexts.org

The reaction with sulfite (B76179) ions in acidic media is another well-studied example. Here, dichromate is reduced by what is effectively sulfur dioxide, resulting in the formation of a green chromium(III) species. homescience.net The final product is often a chromium-sulfate complex, indicating that the anion of the acid used can participate in the coordination sphere of the resulting chromium(III) ion. homescience.net

Product analysis often reveals that the "spectator" ions from the acid are not always inert and can influence the final chromium(III) complex formed, leading to variations in the color of the product solution. homescience.net For example, the reduction of dichromate in the presence of hydrochloric acid can yield green chloro-complexes of chromium(III). homescience.netstackexchange.com

The stoichiometry of the reaction between dichromate and the reducing agent determines the molar ratio in which the reactants are consumed. In the oxidation of benzyl alcohol, it was found that one mole of dichromate is consumed for every three moles of the alcohol. orientjchem.org Conversely, in the oxidation of isoamyl alcohol by zinc dichromate, a 1:1 stoichiometry was observed. jocpr.com

Table 2: Stoichiometry of Selected Dichromate Redox Reactions

Reducing Agent Acidic Medium Stoichiometric Ratio (Dichromate:Reducing Agent) Chromium(III) Product
Benzyl Alcohol Sulfuric Acid 1:3 Cr³⁺(aq) orientjchem.org
Isoamyl Alcohol Perchloric Acid 1:1 (with Zinc Dichromate) Cr³⁺(aq) jocpr.com
Aliphatic Aldehydes Toluenesulfonic Acid 2:3 Cr(III) species core.ac.uk
Cyclohexanone Acetic Acid 1:x (excess cyclohexanone) Adipic Acid (from cyclohexanone) jchps.com
Zinc Metal Sulfuric or Hydrochloric Acid Variable Cr³⁺(aq), then Cr²⁺(aq) libretexts.org
Sulfite (SO₃²⁻) Various Acids Variable Chromium(III) complexes homescience.net

Kinetic Studies on Dichromate Reactivity in Solution

Kinetic studies are fundamental to understanding the factors that control the rates of dichromate reactions. These investigations provide quantitative data on reaction orders, rate constants, and the influence of various experimental parameters.

The rates of dichromate reactions are typically monitored by following the change in concentration of the dichromate ion over time, often using spectrophotometry to measure the decrease in its characteristic absorbance. core.ac.ukjocpr.comijsr.net By keeping the concentration of one reactant in large excess (pseudo-first-order conditions), the order of the reaction with respect to the other reactant can be determined. core.ac.ukijsr.netresearchgate.net

Rate = k[Substrate][Dichromate] researchgate.net

However, there are exceptions. In the oxidation of some aliphatic aldehydes, Michaelis-Menten type kinetics have been observed with respect to the aldehyde concentration, suggesting the formation of a pre-equilibrium complex. core.ac.uk

From the pseudo-first-order plots of log[Dichromate] versus time, the observed rate constants (k_obs) can be calculated from the slope of the resulting straight lines. core.ac.ukresearchgate.net The second-order rate constant (k) can then be determined from the relationship k = k_obs / [Substrate].

Table 3: Experimentally Determined Reaction Orders for Dichromate Oxidations

Substrate Order w.r.t. Dichromate Order w.r.t. Substrate Overall Order
Aliphatic Alcohols 1 1 2 researchgate.netscielo.org.za
Benzyl Alcohol 1 1 2 orientjchem.org
Esters 1 1 2 ijcr.info
Isoamyl Alcohol 1 1 2 jocpr.com
Cyclohexanone 1 1 2 jchps.com
Aliphatic Aldehydes 1 Michaelis-Menten type - core.ac.uk

The rate of dichromate reactions is significantly influenced by the concentrations of the reactants, the temperature of the system, and the pH of the solution.

Reactant Concentrations: As indicated by the rate laws, the rate of reaction generally increases with an increase in the concentration of either the dichromate or the substrate, provided the reaction is not zero order with respect to that reactant. libretexts.orgquora.comfsu.edu In many cases, the pseudo-first-order rate constant is found to be independent of the initial concentration of the dichromate itself. ijsr.netresearchgate.net

Temperature: An increase in temperature almost universally leads to an increase in the reaction rate. ijcr.infofsu.edu This is because higher temperatures provide the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, thus leading to a higher proportion of successful, reaction-leading collisions. Kinetic studies are often performed at various temperatures to determine thermodynamic parameters. orientjchem.orgijcr.info

pH: The pH of the reaction medium plays a critical role in dichromate oxidations. The dichromate ion itself exists in a pH-dependent equilibrium with the chromate ion (CrO₄²⁻) and the hydrogen chromate ion (HCrO₄⁻). quora.comyoutube.comwikipedia.org

2CrO₄²⁻ + 2H⁺ ⇌ Cr₂O₇²⁻ + H₂O quora.com

In acidic solutions, the equilibrium shifts towards the formation of the dichromate ion, which is a more powerful oxidizing agent. wikipedia.orgquora.com Many oxidation reactions are acid-catalyzed, showing an increase in rate with increasing acidity (decreasing pH). orientjchem.orgjocpr.com The order with respect to H⁺ is often fractional, suggesting a complex involvement of protonated chromium(VI) species in the rate-determining step. orientjchem.org For instance, in the oxidation of benzyl alcohol, a fractional order with respect to [H⁺] was observed, indicating the involvement of a protonated Cr(VI) species in the rate-determining step. orientjchem.org

Table 4: Influence of Experimental Parameters on Dichromate Reaction Rates

Parameter General Effect on Rate Rationale
[Dichromate] Increase Higher collision frequency libretexts.orgquora.com
[Substrate] Increase Higher collision frequency libretexts.orgquora.com
Temperature Increase Increased kinetic energy of molecules, more effective collisions ijcr.infofsu.edu
pH (Acidity) Increase (with increasing acidity) Formation of more potent oxidizing species (dichromate, protonated forms) orientjchem.orgquora.comwikipedia.org

By studying the temperature dependence of the reaction rate, important thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined. orientjchem.orgresearchgate.net The activation energy can be calculated from the Arrhenius plot of ln(k) versus 1/T.

The values of these parameters provide deeper insights into the transition state of the reaction. For example, a negative entropy of activation, as observed in the oxidation of some benzyl alcohols, suggests a more ordered, constrained transition state compared to the reactants. orientjchem.org This is consistent with the formation of a cyclic chromate ester intermediate. orientjchem.org

The free energy of activation is relatively similar across a series of related reactions (e.g., oxidation of substituted benzyl alcohols), which often indicates that a similar reaction mechanism is operative throughout the series. researchgate.net

Table 5: Representative Thermodynamic Parameters for the Oxidation of Benzyl Alcohol by Dichromate

Parameter Value Significance
Activation Energy (Ea) Varies with substituent Energy barrier for the reaction
Enthalpy of Activation (ΔH‡) Varies with substituent Heat absorbed or released in forming the transition state
Entropy of Activation (ΔS‡) Generally negative Indicates a more ordered transition state orientjchem.org
Gibbs Free Energy of Activation (ΔG‡) Relatively constant Overall energy barrier, suggests a consistent mechanism researchgate.net

(Note: Specific values depend on the particular substrate and reaction conditions and can be found in the cited literature.)

Role of Catalysts and Solvent Effects in Modulating Dichromate Reactivity

The reactivity of the dichromate ion (Cr₂O₇²⁻), a potent oxidizing agent, is significantly influenced by the presence of catalysts and the nature of the solvent system. These factors can alter the rate and mechanism of oxidation reactions, often enhancing the efficiency and selectivity of the process. The active species in acidic solutions is typically chromic acid (H₂CrO₄) or the acid chromate ion (HCrO₄⁻), which exists in equilibrium with the dichromate ion. organic-chemistry.orgchemguide.co.uk

Acid Catalysis:

Lewis Acid Catalysis:

In addition to protonic acids, Lewis acids have been shown to catalyze dichromate oxidations, particularly under solvent-free conditions. A study on the oxidation of various organic compounds using potassium dichromate demonstrated that Lewis acids such as AlCl₃, FeCl₃, and BiCl₃ can significantly enhance the reaction rate. nih.gov For example, the oxidation of benzhydrol to benzophenone (B1666685) using potassium dichromate was effectively catalyzed by several Lewis acids, with AlCl₃ being particularly effective. nih.gov This method offers advantages such as high yields, selectivity (e.g., no overoxidation of primary alcohols to carboxylic acids), and milder reaction conditions. nih.gov

The table below summarizes the effect of different Lewis acids on the oxidation of benzhydrol.

Catalyst (Lewis Acid)Time (min)Yield (%)
AlCl₃1098
FeCl₃2095
BiCl₃3592
ZrCl₄4090
CuCl₂·2H₂O4585
Data sourced from a study on solvent-free oxidation using potassium dichromate. nih.gov

Solvent Effects:

The solvent plays a crucial role in modulating the reactivity of dichromate species. The rate of oxidation is influenced by the solvent's polarity, dielectric constant, and its ability to solvate the reacting species. jocpr.comresearchgate.net In the oxidation of isoamyl alcohol by zinc dichromate in an aqueous acetic acid medium, the reaction rate increased as the dielectric constant of the solvent decreased, suggesting an ion-dipole interaction in the rate-determining step. jocpr.com Similarly, studies on the oxidation of other organic compounds have shown that solvent polarity can affect the reaction kinetics, although the effects can be complex and depend on the specific reaction. researchgate.netrsc.org For instance, the oxidation of acetaldehyde (B116499) has been studied in nineteen different organic solvents, and the solvent effect was analyzed using multiparametric equations like Taft's and Swain's models. orientjchem.org

Micellar Catalysis:

The rate of dichromate oxidation reactions can be significantly enhanced in the presence of micelles, which are aggregates of surfactant molecules. researchgate.netscielo.org.za This phenomenon, known as micellar catalysis, arises from the partitioning of reactants between the bulk aqueous phase and the micellar pseudo-phase. tci-thaijo.orgresearchgate.net The increased local concentration of the reactants within the micellar environment leads to an accelerated reaction rate. researchgate.netscielo.org.za

Kinetic investigations into the oxidation of aliphatic alcohols by potassium dichromate in the presence of the non-ionic surfactant TX-100 showed a notable enhancement in the reaction rate for methanol, ethanol, 1-propanol, and 2-propanol. researchgate.netscielo.org.za The catalytic effect of micelles is often explained by models such as the Menger-Portnoy and Piszkiewicz cooperativity models, which account for the binding of reactants to the micellar surface. tci-thaijo.orgzenodo.org The electrostatic and hydrophobic interactions between the reactants and the surfactant aggregates are key to this catalytic effect. tci-thaijo.orgscielo.org.za

The following table presents kinetic data for the micellar-catalyzed oxidation of p-anisaldehyde.

SurfactantSurfactant Concentration (mol dm⁻³)Observed Rate Constant (k_obs x 10⁵ s⁻¹)
None01.2
SDS0.015.8
TX-1000.013.5
CPC0.018.2
Data adapted from kinetic studies on micellar catalysis in oxidation reactions. researchgate.net

Adsorption Mechanisms of Hexavalent Chromium Oxyanions on Abiotic Surfaces

Adsorption Mechanisms on Diverse Inorganic Adsorbents, including Metal Oxides and Hydroxides

Hexavalent chromium [Cr(VI)] in aqueous solutions exists primarily as oxyanions, namely chromate (B82759) (CrO₄²⁻), hydrogen chromate (HCrO₄⁻), and dichromate (Cr₂O₇²⁻), with their relative prevalence being highly dependent on pH and concentration. nih.gov The adsorption of these anions onto inorganic surfaces like metal oxides (e.g., iron oxides), hydroxides, and various minerals is a key process in natural and engineered systems. nih.gov Adsorbents such as ferrihydrite, a common iron oxyhydroxide, have demonstrated a high affinity for Cr(VI) ions. nih.gov The process is generally understood to occur via surface complexation, where the chromium oxyanions bind to reactive sites on the adsorbent's surface. nih.gov

The binding of ions to a surface can be broadly categorized into two main types of complexes: inner-sphere and outer-sphere. The distinction is based on the nature of the chemical bond formed between the adsorbing ion and the adsorbent surface. researchgate.net

Outer-Sphere Complexation: In this mechanism, the adsorbing ion, such as a chromate or dichromate anion, retains its hydration shell (surrounding water molecules). researchgate.netyoutube.com The hydrated ion is held near the adsorbent surface primarily by long-range electrostatic forces. researchgate.net This type of complexation is generally weaker and more reversible. The influence of the solution's ionic strength is a key indicator of outer-sphere complexation. youtube.com

The distinction between these two mechanisms is crucial for predicting the stability and potential mobility of adsorbed chromium.

The pH and ionic strength of the aqueous solution are paramount factors that significantly influence the adsorption of hexavalent chromium oxyanions.

Effect of pH: The pH of the solution simultaneously affects the surface charge of the adsorbent and the chemical form (speciation) of Cr(VI) in the solution. nih.govresearchgate.net Adsorption of Cr(VI) anions is generally highest in acidic conditions (low pH) and decreases as the pH increases. nih.govresearchgate.netnih.gov For example, the maximum removal of Cr(VI) using vesicular basalt was observed at a pH of 2. researchgate.net This is because at low pH, the surface functional groups of many metal oxides become protonated, resulting in a net positive surface charge which electrostatically attracts the negatively charged chromate and dichromate ions. nih.govfrontiersin.org As the pH rises above the adsorbent's point of zero charge (pHpzc), the surface becomes negatively charged, leading to electrostatic repulsion and a sharp decline in adsorption efficiency. nih.govacs.org

Table 1: Influence of pH on Cr(VI) Adsorption Efficiency for Various Adsorbents

AdsorbentInitial Cr(VI) Conc. (mg/L)pHAdsorption / Removal (%)Source(s)
Vesicular Basalt5281.19% researchgate.net
Vesicular Basalt5>6<10% researchgate.net
Ferrihydrite0.1 - 1000398.7% - 6.6% nih.gov
Ferrihydrite0.1 - 1000591.0% - 4.2% nih.gov
Variable Charge SoilsNot Specified3-6up to 99.0% researchgate.net

Effect of Ionic Strength: Ionic strength, a measure of the total concentration of ions in the solution, has a more complex effect. In some systems, increasing ionic strength leads to a decrease in Cr(VI) removal. researchgate.net This can be attributed to a "screening effect," where other ions in the solution compete for adsorption sites or shield the electrostatic attraction between the Cr(VI) anions and the adsorbent surface. youtube.com Conversely, in other cases, particularly on variable charge soils, an increase in ionic strength has been shown to enhance chromate adsorption. researchgate.net This is explained by the compression of the electrical double layer at the adsorbent surface, which reduces electrostatic repulsion and allows the anions to approach the surface more closely. researchgate.net The specific effect of ionic strength can help differentiate between inner- and outer-sphere complexation, as outer-sphere complexes are typically more sensitive to changes in ionic strength. youtube.com

Role of Adsorbent Surface Charge and Surface Functional Groups in Sorption Processes

The chemical characteristics of the adsorbent surface, specifically its surface charge and the types of functional groups present, are determinant factors in the sorption of hexavalent chromium oxyanions.

The surface charge of an adsorbent is pH-dependent. For metal oxides and minerals, the point of zero charge (pHpzc) is the pH at which the net surface charge is zero. At pH values below the pHpzc, the surface is positively charged, and at pH values above it, the surface is negatively charged. For the effective removal of anionic Cr(VI) species, a positively charged surface is highly favorable. nih.govmdpi.com Research on iron oxide magnetic nanoparticles demonstrated that the adsorption capacity for Cr(VI) increased abruptly when the surface was modified to have a positive charge. mdpi.com

Surface functional groups act as the specific binding sites for adsorption. On many inorganic adsorbents, hydroxyl groups (-OH) are prevalent. nih.gov Other important groups, especially on bio-based or functionalized materials, include carboxyl (-COOH), carbonyl (C=O), and amino (-NH₂) groups. nih.govsqu.edu.om These groups can participate in adsorption through several mechanisms:

Protonation/Deprotonation: At low pH, hydroxyl and amino groups can become protonated (e.g., -OH₂⁺, -NH₃⁺), creating the positive charges that attract Cr(VI) anions. nih.govfrontiersin.org

Ligand Exchange: Cr(VI) oxyanions can directly replace surface hydroxyl groups, forming inner-sphere complexes. This exchange is a key mechanism for specific adsorption on soil minerals. nih.gov

Complexation: Functional groups like carboxyl and hydroxyl can form direct complexes with chromium ions. nih.govacs.org

Advanced Spectroscopic Techniques for In-Situ Surface Complex Characterization

To elucidate the precise mechanisms of adsorption and differentiate between inner- and outer-sphere complexes, researchers employ a suite of advanced spectroscopic techniques. youtube.com These methods allow for the direct, in-situ characterization of the adsorbent-adsorbate interface. nasa.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of elements on the surface of a material. researchgate.netnih.gov In chromium adsorption studies, XPS can distinguish between the adsorbed Cr(VI) and any Cr(III) that may have been formed through surface-mediated reduction. researchgate.net Shifts in the binding energies of surface atoms (e.g., O, Fe) upon adsorption provide evidence of direct chemical bonding and the formation of inner-sphere complexes.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups on an adsorbent's surface. frontiersin.orgnih.gov By comparing the FTIR spectra of the adsorbent before and after chromium exposure, researchers can identify which functional groups (e.g., -OH, -COOH) are involved in the binding process. researchgate.net Shifts in the vibrational frequencies of these groups indicate their participation in complexation.

Raman Spectroscopy: This technique provides information on the vibrational modes of molecules and is complementary to FTIR. It is particularly useful for identifying the specific chromium oxyanion species (CrO₄²⁻, Cr₂O₇²⁻) present on the surface.

Other Techniques: A variety of other methods are also used to provide a comprehensive picture of the adsorption process. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology of the adsorbent. nih.gov X-ray Diffraction (XRD) helps to identify the crystalline structure of the adsorbent material. nih.gov

By combining data from these spectroscopic techniques, a detailed molecular-level understanding of how dichromate and other hexavalent chromium oxyanions bind to abiotic surfaces can be achieved.

Theoretical and Computational Chemistry of Dichromate Anions and Salts

Quantum Chemical Calculations of Dichromate Anion Electronic Structure and Reactivity

Modern computational chemistry relies heavily on methods like Density Functional Theory (DFT) and ab initio calculations to model chemical systems "from first principles." youtube.com Ab initio methods solve the electronic Schrödinger equation without empirical parameters, offering high accuracy. nih.govresearchgate.net DFT, a widely used framework, calculates the electronic structure and ground-state properties of many-electron systems by focusing on the electron density, which is computationally more tractable than the complex many-electron wavefunction. youtube.comyoutube.com

These methods have been successfully applied to chromium-containing systems. For instance, DFT has been used to study the adsorption of chromate (B82759) anions on various surfaces, providing insights into binding energies and the nature of the chemical bonds formed. researchgate.net Furthermore, comprehensive ab initio studies have been performed on the entire M₂O₇²⁻ series (where M = Cr, Mo, W), investigating their geometries, chemical bonding, and electronic spectra. acs.org These calculations are crucial for interpreting experimental data and understanding the fundamental nature of the metal-oxygen bonds within the dichromate anion and its heavier analogs.

Computational methods are powerful tools for predicting the three-dimensional arrangement of atoms in molecules. The geometry of the dichromate anion consists of two tetrahedral CrO₄ units linked by a shared oxygen atom. wikipedia.orgbyjus.com While basic models like VSEPR can predict this general tetrahedral arrangement, quantum chemical calculations provide precise values for bond lengths and angles. guidechem.com

Experimental data from X-ray diffraction studies of triclinic potassium dichromate provide a benchmark for these computational predictions. researchgate.net Theoretical studies, through methods like ab initio calculations, can then replicate and further explain these structural parameters. acs.org The delocalized nature of the electrons results in the six terminal Cr-O bonds being equivalent due to resonance. vedantu.com

Table 1: Experimental Geometric Parameters of the Dichromate Anion in Triclinic K₂Cr₂O₇. researchgate.netyoutube.com
ParameterValue
Terminal Cr-O Bond Length~1.63 Å (163 pm)
Bridging Cr-O Bond Length~1.79 Å (179 pm)
Cr-O-Cr Bond Angle124° - 128°
O-Cr-O Bond AnglesApproximately tetrahedral, with some distortion (e.g., one O(bridging)−Cr−O(terminal) angle at 106°)

Computational Modeling of Surface Interactions and Adsorption Energies for Chromium(VI) Oxyanions

Computational modeling is essential for understanding how chromium(VI) oxyanions, such as chromate and dichromate, interact with and adsorb onto mineral and material surfaces. This is critical for environmental chemistry, particularly in predicting the fate and transport of chromium in soils and water. nih.gov

Surface complexation models (SCMs) are a key tool in this area. These thermodynamic models describe adsorption by considering specific chemical reactions between the dissolved species and the functional groups on a surface. acs.orgnih.govresearchgate.net For example, the triple-layer model (TLM) and charge-distribution multisite complexation (CD-MUSIC) model have been used to successfully simulate the adsorption of Cr(VI) on iron oxides like goethite. acs.orgnih.gov These models can account for factors like pH and the presence of competing ions, such as carbonates, which can reduce Cr(VI) adsorption through site competition and electrostatic repulsion. acs.org

DFT calculations complement these macroscopic models by providing a molecular-level picture of the adsorption process. Studies on the adsorption of chromate on carbon nanotubes and graphene have used DFT to calculate binding energies and characterize the nature of the surface-anion bond. researchgate.net These calculations revealed covalent bonding between the chromate anion and the carbon surface, with binding energies that are strengthened by doping the carbon material with nitrogen. researchgate.net

Table 2: Examples of Computationally Studied Cr(VI) Adsorption Systems.
AdsorbentCr(VI) SpeciesComputational MethodKey Findings
Goethite (Iron Oxide)Chromate/DichromateSurface Complexation Modeling (TLM)Successfully modeled pH-dependent adsorption and competition with carbonate ions. acs.org
Ferrihydrite/GoethiteChromateSurface Complexation Modeling (CD-MUSIC)Developed unified equilibrium constants for predictive modeling across different surface coverages. nih.gov
Carbon Nanotubes/GrapheneChromate (CrO₄²⁻)Density Functional Theory (DFT)Calculated binding energies and showed N-doping enhances covalent bonding, increasing binding energy by ~2 eV. researchgate.net
Activated CarbonHCrO₄⁻Density Functional Theory (DFT)Computational data helps describe the interaction between chromium species and carbonaceous surfaces to predict adsorbent properties. nih.gov

Simulations of Crystal Lattices and Polymorphism in Alkali Metal Dichromates

Computational simulations are instrumental in investigating the solid-state properties of alkali metal dichromates, including their crystal structures and polymorphism—the ability of a substance to exist in more than one crystal form. The specific arrangement of ions in the crystal lattice determines many of the material's physical properties.

Potassium dichromate (K₂Cr₂O₇) is known to crystallize in a triclinic system and exhibits polymorphism. researchgate.netwikipedia.org The common α-form is stable at room temperature and has the P-1 space group. wikipedia.orgmaterialsproject.org Detailed crystallographic data, including lattice parameters, have been determined experimentally and are available in materials databases, providing a solid foundation for computational simulations. researchgate.netmaterialsproject.org Force field methods have been used to simulate crystal growth, showing, for example, that certain growth anomalies can be explained by the energetics of forming intergrowths in a twin position on specific crystal faces. tandfonline.com

Table 3: Calculated Crystal Structure Data for Potassium Dichromate (α-form). materialsproject.org
ParameterValue
Crystal SystemTriclinic
Space GroupP-1 (No. 2)
Lattice Parameters
a7.45 Å
b7.53 Å
c13.59 Å
α97.81°
β96.01°
γ89.98°

Advanced Applications of Dichromate Compounds in Material Science Research

Research on Nonlinear Optical (NLO) Properties of Dichromate Single Crystals

There is no specific research available on the nonlinear optical properties of Dichromic acid, potassium sodium salt single crystals.

Elucidation of Third-Order Nonlinearity and Related Optical Phenomena

No studies were found that elucidate the third-order nonlinearity or related optical phenomena specifically for this compound. Research in this area has focused on other related compounds, such as potassium dichromate. For instance, studies on potassium dichromate have explored its third-order nonlinear optical behavior. However, these findings cannot be directly attributed to the mixed potassium sodium salt.

Tailoring Crystal Growth for Optimized NLO Characteristics

Information on the methods for tailoring the crystal growth of this compound to optimize NLO characteristics is not present in the available scientific literature. While techniques for growing other dichromate crystals are documented, specific methodologies for the mixed cation variant have not been reported.

Dichromates as Precursors for Synthesizing Novel Chromium-Containing Advanced Materials

There is no specific information on the use of this compound as a precursor for the synthesis of novel chromium-containing advanced materials. The synthesis of materials like chromium oxides typically utilizes the more common potassium dichromate or sodium dichromate as precursors. google.com The unique reactivity or potential advantages of using a mixed potassium sodium dichromate precursor have not been explored in the available research.

Analytical Methodologies for Dichromate Quantification in Environmental and Inorganic Matrices

Spectrophotometric Determination of Dichromate Concentration in Solution

Direct ultraviolet-visible (UV-Vis) spectrophotometry is a fundamental technique for quantifying dichromate in solution. The method is based on the principle that the dichromate ion in an acidic medium absorbs light at specific wavelengths. When dissolved in dilute acids like perchloric acid or sulfuric acid, hexavalent chromium exists as an equilibrium mixture of hydrogen chromate (B82759) (HCrO₄⁻) and dichromate (Cr₂O₇²⁻), which has characteristic absorbance peaks.

The procedure involves measuring the absorbance of a dichromate solution at a specific wavelength and relating it to its concentration via the Beer-Lambert law. For high-accuracy measurements, wavelengths corresponding to the broad maxima and minima of the absorbance spectrum are typically used. These include peaks at approximately 257 nm and 350 nm, and troughs at 235 nm and 313 nm. nih.govstarna.com The use of these specific wavelengths helps ensure the reliability and reproducibility of the measurements, making it a valuable method for verifying the accuracy of a spectrophotometer's absorbance scale. nih.gov Solutions for calibration are typically prepared from a primary standard, such as high-purity potassium dichromate dried at a specific temperature. nih.gov

For trace-level analysis, a more sensitive colorimetric method is employed. This involves the reaction of hexavalent chromium with a complexing agent, most commonly 1,5-diphenylcarbazide, in an acidic solution. This reaction forms a highly colored magenta complex of chromium-diphenylcarbazone, which can be measured spectrophotometrically in the visible range (approximately 540 nm), allowing for much lower detection limits than direct UV-Vis spectrophotometry.

Table 1: Nominal Absorbance Values for Potassium Dichromate Solutions in 0.001 M Perchloric Acid

The following table presents typical absorbance values for various concentrations of potassium dichromate, which are used to establish calibration curves for spectrophotometric analysis. starna.com These values are dependent on the spectral bandwidth of the instrument used.

Concentration (mg/L)Absorbance at 235 nmAbsorbance at 257 nmAbsorbance at 313 nmAbsorbance at 350 nm
200.2460.2860.0960.214
400.4930.5740.1930.428
600.7430.8650.2900.643
800.9941.1570.3870.858
1001.2471.4520.4841.074

Electrochemical Methods for In-Situ and Ex-Situ Dichromate Analysis

Electrochemical techniques offer high sensitivity and are well-suited for both laboratory (ex-situ) and on-site (in-situ) analysis of dichromate (Cr(VI)). rsc.org These methods are typically based on the electrochemical reduction of Cr(VI) to Cr(III) at the surface of an electrode. The resulting current or potential change is measured and correlated to the Cr(VI) concentration.

Voltammetric methods, such as cyclic voltammetry (CV), differential pulse voltammetry, and amperometry, are widely used. tandfonline.com The choice of electrode material is critical for the performance of the sensor. While traditional electrodes like glassy carbon or gold can be used, modern approaches utilize chemically modified electrodes to enhance sensitivity and selectivity. rsc.orgnih.gov For example, electrodes modified with gold nanoparticles (AuNPs), graphene, or nanocomposites of these materials have shown significantly improved electrocatalytic activity towards Cr(VI) reduction. rsc.orgnih.gov These modifications create a high surface area and a favorable nano-architecture that accelerates electron transfer, leading to lower detection limits. rsc.orgmdpi.com

Amperometry, which measures the current at a fixed potential, is particularly useful for developing portable sensors for in-situ monitoring of environmental water samples. rsc.orgnih.gov These sensors can achieve detection limits in the nanomolar (nM) range, satisfying the stringent requirements set by health organizations for drinking water. rsc.orgrsc.org The development of such sensors is a key area of research, aiming for reliable, low-cost, and convenient systems for real-time environmental monitoring. rsc.org

Table 2: Comparison of Selected Electrochemical Methods for Cr(VI) Detection

This table summarizes the performance of various electrochemical sensors reported in research literature, highlighting the electrode materials and their analytical capabilities.

Electrode Material/Sensor TypeAnalytical TechniqueLinear RangeLimit of Detection (LOD)Reference
Gold Nanoparticle-Decorated Titania Nanotubes (Ti/TiO₂NT/Au)Amperometry0.10 µM to 105 µM0.03 µM rsc.org
Graphene/Gold Nanoparticles Modified Glassy Carbon ElectrodeAmperometry0 to 20 µM10 nM (~0.5 µg/L) nih.gov
Bio-modified Carbon Paste Electrode (Sp-CPE)Differential Pulse Cathodic Stripping Voltammetry (DPCSV)Not Specified1 nM tandfonline.com
Fe₃O₄/MoS₂ Modified Glassy Carbon ElectrodeNot Specified52 µg/L to 136,760 µg/L26 µg/L mdpi.com

Chromatographic and Other Separation-Based Techniques for Chromium(VI) Speciation Analysis

For many applications, it is crucial to distinguish between the different oxidation states of chromium, primarily the highly toxic Cr(VI) and the essential micronutrient Cr(III). nih.gov Chromatographic techniques are the premier methods for this speciation analysis. Ion chromatography (IC) coupled with a sensitive detector is the most common approach. thermofisher.com

In a typical IC setup for chromium speciation, a water sample is injected into the system containing an anion-exchange column. thermofisher.commetrohm.com Since Cr(VI) exists as an anion (CrO₄²⁻ or Cr₂O₇²⁻) in neutral to alkaline solutions, it is retained by the stationary phase of the column. In contrast, Cr(III), which typically exists as a cation (Cr³⁺), is not retained and elutes quickly. To enable the simultaneous separation of both species, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) is often added to the sample. metrohm.comshimadzu.com EDTA forms a stable anionic complex with Cr(III), allowing it to be retained and separated on the same anion-exchange column as Cr(VI). shimadzu.com

The separated species are then quantified using a detector. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and specific elemental detector that can measure chromium isotopes (e.g., ⁵²Cr and ⁵³Cr) at sub-µg/L levels. nih.govthermofisher.com This hyphenated technique, IC-ICP-MS, is recognized as a standard method (e.g., ISO 24384) for the reliable speciation of chromium in various water matrices, including drinking water, surface water, and wastewater. metrohm.comshimadzu.com

Table 3: Example of an IC-ICP-MS Method for Chromium Speciation

This table outlines a typical setup for the separation and quantification of Cr(III) and Cr(VI) as described in analytical application notes. thermofisher.commetrohm.com

ParameterDescription
Technique Ion Chromatography - Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS)
Separation Column Anion exchange column (e.g., Thermo Scientific Dionex AG-7 or Metrosep Carb 2)
Chelating Agent Ethylenediaminetetraacetic acid (EDTA) to form an anionic Cr(III)-EDTA complex
Mobile Phase (Eluent) Ammonium nitrate (B79036) or nitric acid solution
Detector Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Typical Analytes Cr(III)-EDTA complex and Cr(VI) as chromate (CrO₄²⁻)
Detection Limit Low µg/L to ng/L range (e.g., 0.05 µg/L)

Historical Perspectives and Future Research Trajectories in Mixed Alkali Metal Dichromate Chemistry

Evolution of Academic Understanding and Research on Dichromate Chemistry

The journey into understanding dichromate chemistry is fundamentally linked to the industrial and laboratory applications of its constituent salts, primarily sodium dichromate and potassium dichromate. The academic evolution began with the processing of the primary chromium ore, chromite (FeCr₂O₄). sciencemadness.orgyoutube.com

The established industrial process involves roasting powdered chromite ore with sodium carbonate and lime in the presence of air. youtube.comyoutube.com This converts the chromium to soluble sodium chromate (B82759) (Na₂CrO₄), leaving behind insoluble iron(III) oxide. youtube.comcatalysis.blog

Reaction Scheme for Sodium Chromate Production: 4 FeCr₂O₄ + 8 Na₂CO₃ + 7 O₂ → 8 Na₂CrO₄ + 2 Fe₂O₃ + 8 CO₂ byjus.com

The resulting yellow aqueous solution of sodium chromate is then acidified, typically with sulfuric acid, to convert the chromate ions into dichromate ions (Cr₂O₇²⁻), forming a solution of sodium dichromate. youtube.combyjus.com This equilibrium shift from the yellow chromate to the orange dichromate is a classic example of the principles of chemical equilibrium dependent on pH. wikipedia.org

Conversion to Sodium Dichromate: 2 Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O youtube.com

The final step in the traditional synthesis of potassium dichromate (K₂Cr₂O₇) involves the reaction of a concentrated sodium dichromate solution with potassium chloride (KCl). byjus.comwikipedia.org This reaction is a cornerstone of industrial inorganic chemistry and is predicated on the differential solubility of the salts in the resulting mixture. Sodium chloride (NaCl) is more soluble in water than potassium dichromate, especially at lower temperatures. youtube.com Therefore, as the solution is cooled, the less soluble potassium dichromate crystallizes out, yielding the familiar bright orange-red crystals. youtube.comyoutube.com

This very process of producing one alkali metal dichromate from another laid the groundwork for the study of mixed alkali metal dichromate systems. The efficiency of the fractional crystallization step depends on a thorough understanding of the phase equilibria in the Na₂Cr₂O₇-K₂Cr₂O₇-H₂O system. Early physicochemical studies, therefore, focused on the solubility and phase diagrams of these mixed systems to optimize industrial production. researchgate.net

The dichromate anion itself is composed of two tetrahedral CrO₄ units sharing a corner. byjus.comwikipedia.org The chromium atoms are in the +6 oxidation state. byjus.com The understanding of this structure and the strong oxidizing nature of the dichromate ion, particularly in acidic solutions, has been central to its widespread use in organic chemistry and analytical applications like volumetric analysis. wikipedia.orgncert.nic.in

Selected Physicochemical Properties of Common Alkali Metal Dichromates
PropertyPotassium Dichromate (K₂Cr₂O₇)Sodium Dichromate (Na₂Cr₂O₇)
Molar Mass294.185 g/mol researchgate.net261.97 g/mol (anhydrous)
AppearanceBright orange-red crystalline solid researchgate.netOrange to red crystalline solid clu-in.org
Melting Point398 °C (decomposes) researchgate.net356.7 °C
Boiling Point500 °C (decomposes) researchgate.net400 °C (decomposes)
Crystal StructureTriclinic byjus.comwikipedia.orgMonoclinic or Orthorhombic
HygroscopyNon-deliquescent researchgate.netDeliquescent

Emerging Research Areas and Unexplored Aspects of Mixed Alkali Metal Dichromate Systems, including KNaCr₂O₇

Research specifically focused on the discrete compound potassium sodium dichromate (KNaCr₂O₇) as a unique chemical entity is limited. The majority of academic and industrial interest has been directed at the behavior of the mixed-salt aqueous systems, such as Na₂Cr₂O₇–K₂Cr₂O₇–H₂O, primarily for optimizing the production of pure potassium dichromate. researchgate.net

The existence of a true double salt, KNaCr₂O₇, that can be isolated under specific conditions of temperature and concentration is suggested by phase diagram studies of the binary system of the anhydrous salts. However, detailed crystallographic characterization and investigation of the unique properties of such a compound are not widely reported in recent literature.

Emerging research in this area is less about the isolation of a specific 1:1 salt and more about understanding and manipulating the properties of mixed-cation materials. The introduction of different alkali metal cations (e.g., K⁺, Na⁺) into a dichromate crystal lattice can be expected to influence its physicochemical properties, including:

Crystal Structure and Stability: The size difference between potassium and sodium ions would likely introduce lattice strain and distortions compared to the pure, single-cation dichromates. This could affect the thermal stability and decomposition pathways of the material.

Solubility and Hygroscopicity: The properties of a mixed salt would likely be intermediate between those of its parent salts. For instance, while K₂Cr₂O₇ is prized for being non-deliquescent, the incorporation of sodium could increase the material's tendency to absorb atmospheric water.

Catalytic and Oxidative Properties: The nature of the cation can influence the redox potential and reactivity of the dichromate anion. While this effect is often more pronounced in heterogeneous catalysis, subtle changes in the solid-state structure of a mixed-cation dichromate could modulate its reactivity.

Unexplored aspects of these systems represent a niche but potentially interesting area of inorganic materials chemistry. Future research could involve:

Systematic Synthesis: Exploring non-aqueous or hydrothermal synthesis routes to deliberately target and crystallize mixed-cation dichromates like KNaCr₂O₇ and other stoichiometries.

Advanced Structural Analysis: Utilizing modern single-crystal X-ray diffraction and other spectroscopic techniques to precisely determine the crystal structure of any resulting mixed-cation phases and understand how the different cations are arranged within the lattice.

Physicochemical Characterization: A detailed investigation of the thermal, spectroscopic, and oxidative properties of a well-characterized mixed-cation dichromate to compare with its single-cation counterparts. medcrave.comresearchgate.net

Detailed Research Findings on Mixed Alkali Dichromate Systems
Research AreaKey Findings and ObservationsRelevant Citations
Aqueous Phase EquilibriaSolubility studies of multi-component systems including Na₂Cr₂O₇ and K₂Cr₂O₇ have been conducted to determine phase boundaries and invariant points. These data are crucial for optimizing industrial crystallization processes. researchgate.net
Binary System Phase DiagramStudies on the binary system of potassium dichromate and sodium dichromate indicate the formation of mixed phases, though detailed structural information on specific compounds like KNaCr₂O₇ is not readily available in these reports.
Ion-Solvent InteractionsPhysicochemical studies of potassium dichromate in various aqueous solutions (e.g., sucrose-water) have been performed to understand ion-solvent and ion-ion interactions by measuring properties like apparent molar volume. These fundamental studies provide insight into the behavior of dichromate ions in complex solutions. medcrave.comresearchgate.netmedcraveonline.com

Grand Challenges and Prospective Opportunities in the Fundamental Study of Complex Chromium(VI) Oxyanion Systems

The study of mixed alkali metal dichromates serves as a gateway to the more intricate world of complex chromium(VI) oxyanion systems, a field dominated by polyoxometalates (POMs). Dichromates can be considered the simplest members of the polyoxochromate family. The challenges and opportunities in this broader field provide a forward-looking context for the fundamental study of systems like KNaCr₂O₇.

Grand Challenges:

Synthesis and Structural Control: A significant challenge in polyoxometalate chemistry is the controlled synthesis of desired structures. The final product is often highly sensitive to reaction conditions such as pH, temperature, reactant concentrations, and the nature of the counter-ions. catalysis.blogresearchgate.net Predicting and controlling the self-assembly of complex chromium(VI) oxyanions, from simple dichromates to larger clusters, remains a fundamental hurdle. researchgate.net

Characterization Complexity: The structural characterization of complex, often amorphous or poorly crystalline, polyoxochromates can be difficult. catalysis.blog Furthermore, determining the speciation and stability of these ions in solution is analytically demanding, as multiple equilibria can coexist. clu-in.orgnih.gov

Understanding Structure-Function Relationships: Linking the precise molecular and electronic structure of a chromium(VI) oxyanion system to its function (e.g., catalytic activity, redox potential) is a primary goal. For mixed-metal systems, understanding how the interplay of different cations influences these properties is a complex, multi-parameter problem. researchgate.net

Stability and Leaching in Applications: For applications such as catalysis, the stability of the polyoxometalate under reaction conditions is critical. Leaching of the active chromium species from a solid support can reduce efficiency and contaminate products. catalysis.blog

Prospective Opportunities:

Advanced Materials Design: By gaining a deeper understanding of the role of counter-ions (like K⁺ and Na⁺), researchers can potentially design and engineer novel chromium(VI)-based materials with tailored properties. This includes creating new catalysts, pigments, or electronic materials. ukri.org

Catalysis: Polyoxometalates are known for their potent redox and acid-base properties, making them attractive for various catalytic applications. catalysis.blogresearchgate.netrsc.org Research into mixed-cation systems could lead to catalysts with enhanced stability, selectivity, or activity for processes like selective oxidation. rsc.org

Energy Materials: The ability of polyoxometalates to undergo reversible redox reactions makes them candidates for applications in energy storage and conversion, such as in batteries or for artificial photosynthesis. ukri.org Exploring how mixed alkali metal frameworks affect charge transfer and storage is a promising avenue. ukri.org

Fundamental Chemical Insight: The study of how simple changes, like substituting one alkali metal for another, can alter the structure and reactivity of complex inorganic systems provides fundamental insights into chemical bonding, self-assembly, and solid-state chemistry. nih.gov These insights are valuable across the chemical sciences.

Q & A

Q. What are the standard methods for synthesizing and purifying potassium dichromate (K₂Cr₂O₇) in laboratory settings?

Potassium dichromate is typically synthesized by reacting chromite ore (FeCr₂O₄) with sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) under oxidative conditions. The process involves roasting the ore with the carbonate at high temperatures (800–1000°C) to form sodium chromate (Na₂CrO₄), which is then acidified with sulfuric acid to yield dichromic acid (H₂Cr₂O₇). Subsequent treatment with potassium chloride (KCl) precipitates potassium dichromate as bright orange crystals. Purification involves recrystallization from hot water to remove impurities like sulfates or unreacted salts .

Q. How is potassium dichromate utilized as an oxidizing agent in analytical chemistry?

Potassium dichromate is a strong oxidizer in acidic media, commonly used in redox titrations (e.g., determining chemical oxygen demand (COD) in water analysis). For example, in the dichromate COD test, it oxidizes organic pollutants at 150°C in the presence of sulfuric acid. The remaining dichromate is titrated with ferrous ammonium sulfate (FAS) using ferroin as an indicator. Methodological rigor requires strict control of acid concentration (50% H₂SO₄ by volume) and reflux time to ensure complete oxidation .

Q. What are the critical physical and chemical properties of potassium dichromate relevant to experimental reproducibility?

Key properties include:

  • Solubility : 13 g/100 mL in water at 20°C, significantly lower than sodium dichromate (238 g/100 mL) .
  • Thermal stability : Decomposes above 500°C, releasing oxygen and forming Cr(III) oxide (Cr₂O₃) .
  • Hygroscopicity : Unlike sodium dichromate, potassium dichromate is non-deliquescent, making it preferable for gravimetric analysis .
  • Oxidation states : Chromium exists in +6 oxidation state, reduced to Cr³⁺ in acidic conditions .

Advanced Research Questions

Q. How can synthesis parameters be optimized to minimize impurities in potassium dichromate production?

Impurities such as sulfate ions (SO₄²⁻) or residual sodium ions (Na⁺) can interfere with analytical applications. Optimization strategies include:

  • pH control : Maintaining pH <2 during acidification to prevent formation of chromate (CrO₄²⁻) intermediates .
  • Temperature gradients : Slow cooling during recrystallization to enhance crystal purity.
  • Ion-exchange chromatography : Post-synthesis treatment to remove residual Na⁺ or Fe³⁺ ions .

Q. How should researchers address contradictions in oxidation efficiency data when using potassium dichromate under varying experimental conditions?

Discrepancies may arise from factors like:

  • Acid concentration : Excess H⁺ accelerates oxidation but may decompose dichromate prematurely. Validate acid volumes via blank titrations .
  • Interfering ions : Chlorides (Cl⁻) can reduce Cr(VI) to Cr(III), skewing results. Pre-treat samples with mercuric sulfate (HgSO₄) to complex Cl⁻ .
  • Temperature : Ensure consistent reflux conditions (±2°C) to standardize reaction kinetics .

Q. What safety protocols and regulatory frameworks govern the use of potassium dichromate in international research laboratories?

Potassium dichromate is classified as a Category 1 carcinogen and mutagen under EU regulations (RoHS Annex II) . Key protocols include:

  • PPE : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation or dermal exposure .
  • Waste disposal : Neutralize acidic Cr(VI) waste with reducing agents (e.g., sodium bisulfite) to convert it to less toxic Cr(III) before disposal .
  • Documentation : Adhere to SARA 313 reporting requirements in the U.S. and DSL/NDSL listings in Korea .

Q. How does the acid-base behavior of potassium dichromate vary in non-aqueous or fused-salt systems?

In fused salts (e.g., molten KNO₃), dichromate (Cr₂O₇²⁻) can act as a Lewis acid, reacting with bromate (BrO₃⁻) to form chromate (CrO₄²⁻) and bromide (Br⁻). Experimental design requires:

  • Temperature control : Maintain molten state (>400°C) without decomposing reactants.
  • Spectroscopic monitoring : Use UV-Vis or Raman spectroscopy to track Cr(VI)→Cr(III) transitions .

Q. What methodologies are employed to assess the environmental impact of potassium dichromate in ecotoxicological studies?

  • Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) to sublethal Cr(VI) concentrations and measure tissue accumulation via ICP-MS .
  • Soil remediation studies : Evaluate phytoremediation using Cr-tolerant plants (e.g., Phaseolus vulgaris) and humic acid to reduce Cr(VI) mobility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.